(s)-4-Chlorostyrene oxide
Overview
Description
Synthesis Analysis
The synthesis of (S)-4-Chlorostyrene oxide and related compounds has been explored through various chemical reactions and methods. For instance, a practical method for the synthesis of optically active styrene oxides involves the transformation of ring-substituted 2-chloroacetophenones, leading to optically active alcohols with high enantiomeric excesses, which are crucial precursors for (S)-4-Chlorostyrene oxide (Hamada, Torii, Izawa, Noyori, & Ikariya, 2002). Another notable synthesis pathway starts from 3-chloroethylbenzene, demonstrating a novel approach to achieving (R)-3-chlorostyrene oxide with high enantiopurity (Tanaka & Yasuda, 1998).
Molecular Structure Analysis
The molecular structure and vibrational spectrum of 4-chlorostyrene have been thoroughly investigated, providing insights into the geometrical configuration and electronic properties of (S)-4-Chlorostyrene oxide. Ab initio and DFT calculations, combined with spectroscopic techniques, suggest a planar or nearly planar structure in both solution and solid states (Granadino-Roldán et al., 2006).
Chemical Reactions and Properties
The reactivity and chemical behavior of (S)-4-Chlorostyrene oxide are pivotal for understanding its potential applications. Studies on its reactions, such as cycloadditions and its role in forming nucleoside adducts under specific conditions, shed light on its reactive nature and potential as an intermediate in organic synthesis (Jones, Robinson, & Thomas, 1984).
Scientific Research Applications
Production of Enantiopure Chiral Epoxides
- Scientific Field : Biotechnology
- Application Summary : Styrene monooxygenases are a group of highly selective enzymes able to catalyse the epoxidation of alkenes to corresponding chiral epoxides in excellent enantiopurity . Optically pure (S)-4-chlorostyrene oxide is one of the products prepared by whole-cell styrene monooxygenase (SMO) .
- Methods of Application : Two-component recombinant styrene monooxygenase (SMO) from Marinobacterium litorale was expressed as a fused protein (StyAL2StyB) in Escherichia coli BL21 (DE3). By high cell density fermentation, 35 g DCW /L of biomass with overexpressed SMO was produced .
- Results or Outcomes : SMO exhibited excellent stability, broad substrate specificity, and enantioselectivity, as it remained active for months and converted a group of alkenes to corresponding chiral epoxides in high enantiomeric excess (˃95–99% ee) .
Antiviral Agents
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : A number of antiviral agents have been prepared from (S)-4-chlorostyrene oxide .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Safety data sheets provide information on the potential hazards of handling certain substances. For example, Styrene oxide is classified as a flammable liquid, acute toxicity, skin irritation, eye irritation, skin sensitization, germ cell mutagenicity, carcinogenicity, and short-term aquatic hazard .
Future Directions
The development of new materials at the nanoscale level is a promising future direction. For example, the discovery of two-dimensional (2D) Ti3C2 has created a new family of 2D transition metal carbides, nitrides, and carbonitrides . The flexibility of fuel, which allows the use of hydrogen, carbon dioxide, methane, and other hydrocarbons to power the cells is certainly a primary one .
properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLXNDOMYKTAD-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455310 | |
Record name | (S)-2-(4-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-chlorophenyl)oxirane | |
CAS RN |
97466-49-4, 21019-51-2 | |
Record name | 4-Chlorostyrene oxide, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097466494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-(4-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-(4-chlorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROSTYRENE OXIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659109YM0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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